![molecular formula C16H17N7O2 B12630876 2-imidazol-1-yl-N-methyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxamide](/img/structure/B12630876.png)
2-imidazol-1-yl-N-methyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-imidazol-1-yl-N-methyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxamide is a complex heterocyclic compound that features an imidazole ring, a morpholine ring, and a pyrido[3,2-d]pyrimidine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-imidazol-1-yl-N-methyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
Formation of the Pyrido[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Imidazole Ring: This step often involves the reaction of an imidazole derivative with the pyrido[3,2-d]pyrimidine core.
Attachment of the Morpholine Ring: This is usually done through nucleophilic substitution reactions.
N-Methylation: The final step involves the methylation of the nitrogen atom in the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-imidazol-1-yl-N-methyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the imidazole and morpholine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
2-imidazol-1-yl-N-methyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-imidazol-1-yl-N-methyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may exert its effects by:
Inhibition of Enzymes: Binding to the active site of enzymes and preventing substrate access.
Receptor Modulation: Interacting with receptors to either activate or inhibit their signaling pathways.
Pathway Interference: Disrupting key biological pathways involved in disease progression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole Derivatives: Compounds like metronidazole and clotrimazole, which also contain the imidazole ring.
Pyrido[3,2-d]pyrimidine Derivatives: Compounds such as GDC-0941, which share the pyrido[3,2-d]pyrimidine core.
Uniqueness
2-imidazol-1-yl-N-methyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxamide is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C16H17N7O2 |
|---|---|
Molekulargewicht |
339.35 g/mol |
IUPAC-Name |
2-imidazol-1-yl-N-methyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C16H17N7O2/c1-17-15(24)12-3-2-11-13(19-12)14(22-6-8-25-9-7-22)21-16(20-11)23-5-4-18-10-23/h2-5,10H,6-9H2,1H3,(H,17,24) |
InChI-Schlüssel |
FFRXDROVWNZUIE-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=NC2=C(C=C1)N=C(N=C2N3CCOCC3)N4C=CN=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-fluoro-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B12630796.png)
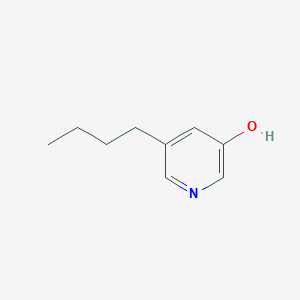
![2'-Deoxy-5-{3-[(perylene-3-carbonyl)amino]prop-1-yn-1-yl}uridine](/img/structure/B12630803.png)
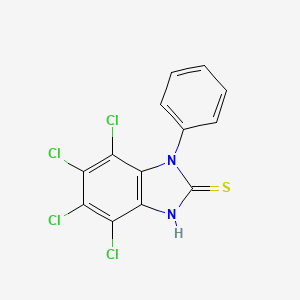
![3,3'-[Oxybis(methylene)]bis(4,6-dimethyl-7-oxabicyclo[4.1.0]heptane)](/img/structure/B12630825.png)
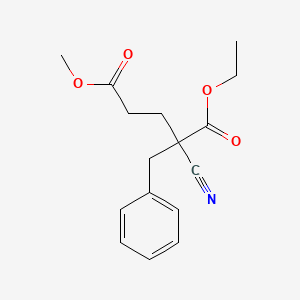
![propan-2-yl 2-[[[(4R)-5-(2-amino-6-methoxypurin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12630844.png)

![1-[([1,1'-Biphenyl]-2-yl)methyl]-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B12630856.png)
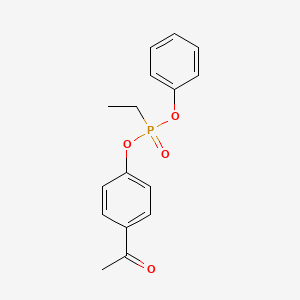
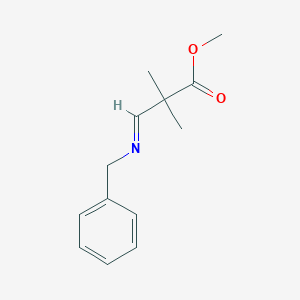
![5-(3-chloro-4-methylphenyl)-6-phenylspiro[6,6a-dihydro-3aH-furo[3,4-c]pyrrole-4,2'-indene]-1,1',3,3'-tetrone](/img/structure/B12630881.png)
![(2R)-4-[(2,4-dimethoxyphenyl)methyl]-2-(3-fluorophenyl)morpholine](/img/structure/B12630890.png)

